3-Benzoylacrylic acid
Overview
Description
3-Benzoylacrylic acid, also known as 4-oxo-4-phenyl-2-butenoic acid, is a chemical compound with the molecular formula C10H8O3 . It is a yellow to yellow-brown crystalline powder . It can react with morpholine to obtain 2-morpholin-4-yl-4-oxo-4-phenyl-butyric acid .
Synthesis Analysis
The synthesis of functionalized carbonylacrylic reagents, such as 3-Benzoylacrylic acid, involves coupling a commercially available trans-3-benzoylacrylic acid to payloads bearing a free amine .
Molecular Structure Analysis
The molecular weight of 3-Benzoylacrylic acid is 176.17 g/mol . The IUPAC name for this compound is (E)-4-oxo-4-phenylbut-2-enoic acid . The structure of this compound can be represented by the canonical SMILES string: C1=CC=C(C=C1)C(=O)C=CC(=O)O .
Chemical Reactions Analysis
3-Benzoylacrylic acid can be used in the irreversible and selective modification of cysteine residues on antibodies, using functionalized carbonylacrylic reagents . This protocol is based on a thiol–Michael-type addition of native or engineered cysteine residues to carbonylacrylic reagents equipped with functional compounds such as cytotoxic drugs .
Physical And Chemical Properties Analysis
3-Benzoylacrylic acid is a yellow to yellow-brown crystalline powder . It has a molecular weight of 176.17 g/mol .
Scientific Research Applications
1. Synthesis of Chalcones
3-Benzoylacrylic acid is used in the palladium-catalyzed decarboxylative arylation with arylboronic acids, leading to the production of chalcone derivatives. This process is significant for expanding the applicable scope of these compounds in various chemical syntheses (Unoh, Hirano, Satoh, & Miura, 2013).
2. Role in Ester Synthesis
Benzoylacrylic acid reacts with absolute ethanol in the presence of sulfuric acid to afford ethyl benzoylacrylate. This reaction demonstrates the acid's importance in the synthesis of various esters, which are pivotal in numerous chemical applications (Shen Yong-jia, 2005).
3. Corrosion Inhibition
Spirocyclopropane derivatives, including compounds derived from benzoylacrylic acid, have been studied for their potential as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit strong inhibition properties, highlighting the utility of benzoylacrylic acid derivatives in industrial applications (Chafiq et al., 2020).
4. Photocycloaddition Reactions
3-Benzoylacrylic acid is involved in efficient [2+2]photocycloaddition reactions when irradiated in a crystalline state. This process is crucial for the synthesis of various organic compounds and has applications in material sciences and pharmaceuticals (Hasegawa, Ikeda, & Yamazaki, 2001).
5. Synthesis of Amino Acids and Chroman-2-ones
3-Benzoylacrylic acid derivatives are used in the synthesis of α-amino acids and chroman-2-ones. This illustrates the acid's role in producing biologically active compounds, which are significant in medicinal chemistry and drug development (Chandrasekhar, Tsay, Pradhan, & Hwu, 2017).
6. Antimicrobial Activity
Derivatives of benzoylacrylic acid have been evaluated for antimicrobial activities. The synthesis of these compounds and their effectiveness against various microorganisms suggest the potential use of benzoylacrylic acid derivatives in developing new antimicrobial agents (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-4-oxo-4-phenylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPDHGOODMBBGN-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060392, DTXSID30901612 | |
Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |
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Record name | NoName_745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | 3-Benzoylacrylic acid | |
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Product Name |
3-Benzoylacrylic acid | |
CAS RN |
17812-07-6, 583-06-2 | |
Record name | (2E)-4-Oxo-4-phenyl-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17812-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoylacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzoylacrylic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143 | |
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Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzoylacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.584 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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